

# 1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one synthesis pathway

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## Compound of Interest

**Compound Name:** 1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one

**Cat. No.:** B116542

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An In-depth Technical Guide to the Synthesis of **1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one**

## Introduction

Pyrazolone derivatives represent a cornerstone in heterocyclic chemistry, renowned for their extensive applications in pharmaceuticals and materials science.[1][2] The pyrazolone ring is a privileged scaffold, forming the core of numerous drugs with analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Among these, **1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one**, an analog of the well-known drug Antipyrine (also known as Phenazone), is of significant interest. Its structure, featuring a tolyl group in place of a phenyl group, offers a platform for modulating biological activity and exploring structure-activity relationships (SAR).

This guide provides a comprehensive overview of the primary synthesis pathway for **1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one**. We will delve into the mechanistic underpinnings of the reactions, provide detailed experimental protocols, and discuss the rationale behind key procedural choices, reflecting a field-proven approach for researchers, scientists, and professionals in drug development.

## Core Synthesis Strategy: The Knorr Pyrazolone Synthesis and Subsequent N-Methylation

The most direct and industrially scalable route to this class of compounds is a two-step process. It begins with the classic Knorr pyrazolone synthesis, a robust cyclocondensation reaction, followed by a targeted N-methylation to yield the final product.<sup>[5][6][7]</sup>

- Step 1: Cyclocondensation. Reaction of a  $\beta$ -ketoester (ethyl acetoacetate) with a substituted hydrazine (p-tolylhydrazine) to form the pyrazolone core, 5-methyl-2-(p-tolyl)-2,4-dihydro-3H-pyrazol-3-one.
- Step 2: N-Methylation. Selective methylation of the pyrazolone intermediate at the N1 position to afford the target molecule, **1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one**.

This strategy is efficient, utilizes readily available starting materials, and allows for modular synthesis of various analogs by simply changing the hydrazine or  $\beta$ -ketoester component.

## Part 1: Synthesis of the Pyrazolone Core (Intermediate A)

The initial and foundational step is the formation of the heterocyclic ring system. This is achieved through the condensation of ethyl acetoacetate with p-tolylhydrazine.

### Reaction Principle and Mechanism

The Knorr synthesis proceeds via a condensation-cyclization cascade.<sup>[7]</sup> The reaction is typically catalyzed by a weak acid, such as acetic acid, which serves to activate the carbonyl groups of the  $\beta$ -ketoester towards nucleophilic attack.

The mechanism unfolds as follows:

- **Hydrazone Formation:** The more nucleophilic terminal nitrogen of p-tolylhydrazine attacks the highly reactive ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to form a hydrazone intermediate.
- **Intramolecular Cyclization:** The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the less reactive ester carbonyl.
- **Elimination:** The resulting tetrahedral intermediate collapses, eliminating a molecule of ethanol to form the stable, five-membered pyrazolone ring.

## Experimental Protocol: Synthesis of 5-methyl-2-(p-tolyl)-2,4-dihydro-3H-pyrazol-3-one (A)

### Materials:

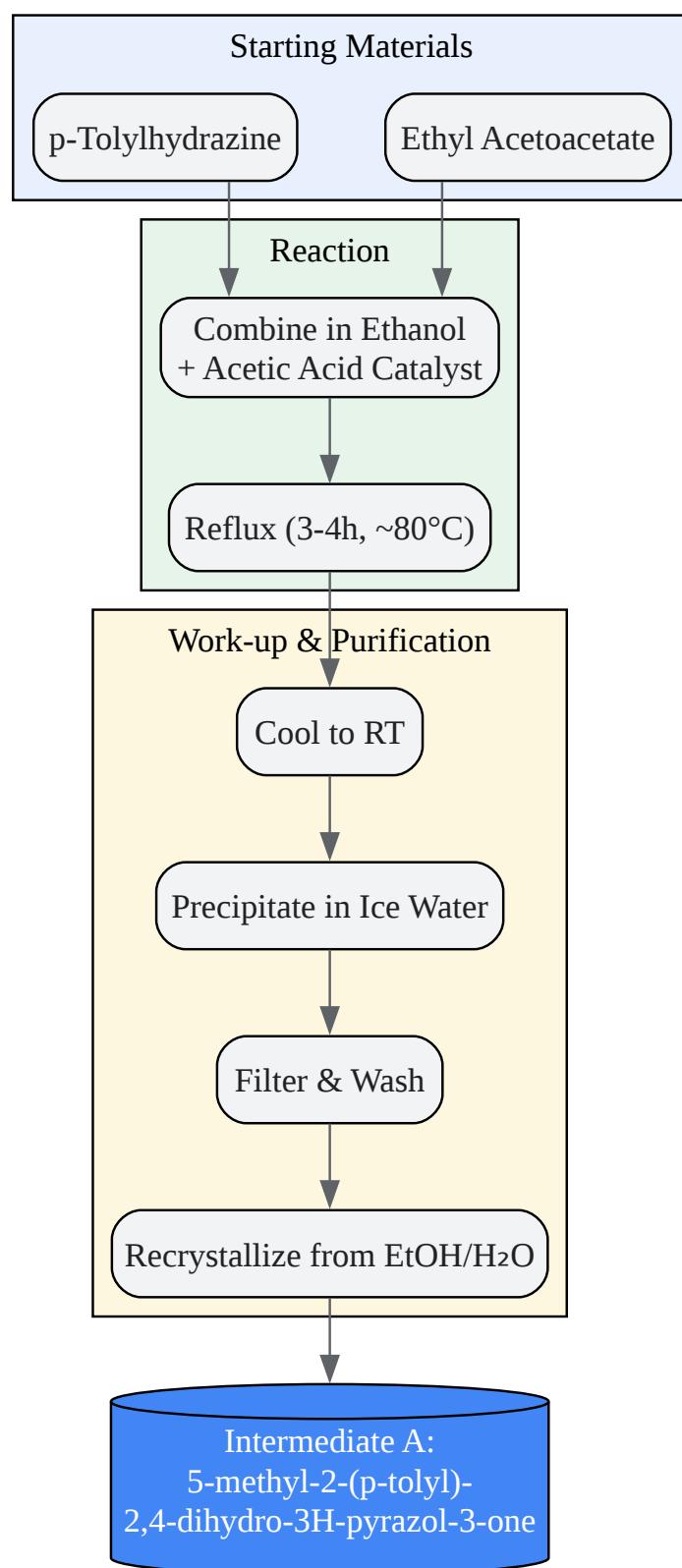
- Ethyl acetoacetate
- p-Tolylhydrazine hydrochloride (or free base)
- Glacial Acetic Acid
- Ethanol
- Sodium Acetate (if using hydrochloride salt)
- Distilled Water

### Procedure:

- In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine p-tolylhydrazine (0.1 mol). If using the hydrochloride salt, also add sodium acetate (0.1 mol) and 100 mL of ethanol.
- Stir the mixture until the solids are largely dissolved. Add ethyl acetoacetate (0.1 mol) to the flask, followed by 5 mL of glacial acetic acid to catalyze the reaction.
- Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: 30% Ethyl Acetate / 70% Hexane).
- After 3-4 hours of reflux, or upon consumption of the limiting reagent as indicated by TLC, remove the heat source and allow the mixture to cool to room temperature.
- Pour the cooled reaction mixture into 300 mL of ice-cold water with stirring. A solid precipitate should form.
- Allow the suspension to stand for 30 minutes in an ice bath to maximize precipitation.

- Collect the crude product by vacuum filtration, washing the filter cake with cold water to remove any residual acid and salts.
- Dry the crude product. For enhanced purity, the solid can be recrystallized from an ethanol-water mixture to yield 5-methyl-2-(p-tolyl)-2,4-dihydro-3H-pyrazol-3-one as a crystalline solid.

## Workflow Visualization



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Caption: Workflow for the Knorr synthesis of the pyrazolone intermediate.

## Part 2: N-Methylation to Yield the Final Product

The second stage of the synthesis involves the selective methylation of the pyrazolone ring at the N1 position. This step is critical for achieving the final molecular architecture and biological properties analogous to Antipyrine.

### Reaction Principle and Mechanism

This reaction is a classic nucleophilic substitution (SN2). The pyrazolone intermediate possesses an acidic proton on the N1 nitrogen.

- Deprotonation: A suitable base is used to deprotonate the N1 atom, generating a highly nucleophilic pyrazolone anion.
- Nucleophilic Attack: This anion then attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide), displacing the leaving group (sulfate or iodide) and forming the N-C bond.

Causality Behind Experimental Choices:

- Choice of Methylating Agent: Dimethyl sulfate is often preferred in industrial settings due to its lower cost and high reactivity. However, it is highly toxic and requires careful handling. Methyl iodide is also effective but more volatile and expensive.
- Choice of Base: A moderately strong base like sodium hydroxide or potassium carbonate is sufficient to deprotonate the N1 position. The choice of base and solvent can influence the reaction rate and selectivity, minimizing potential side reactions like O-methylation or C4-methylation.

### Experimental Protocol: Synthesis of 1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one

Materials:

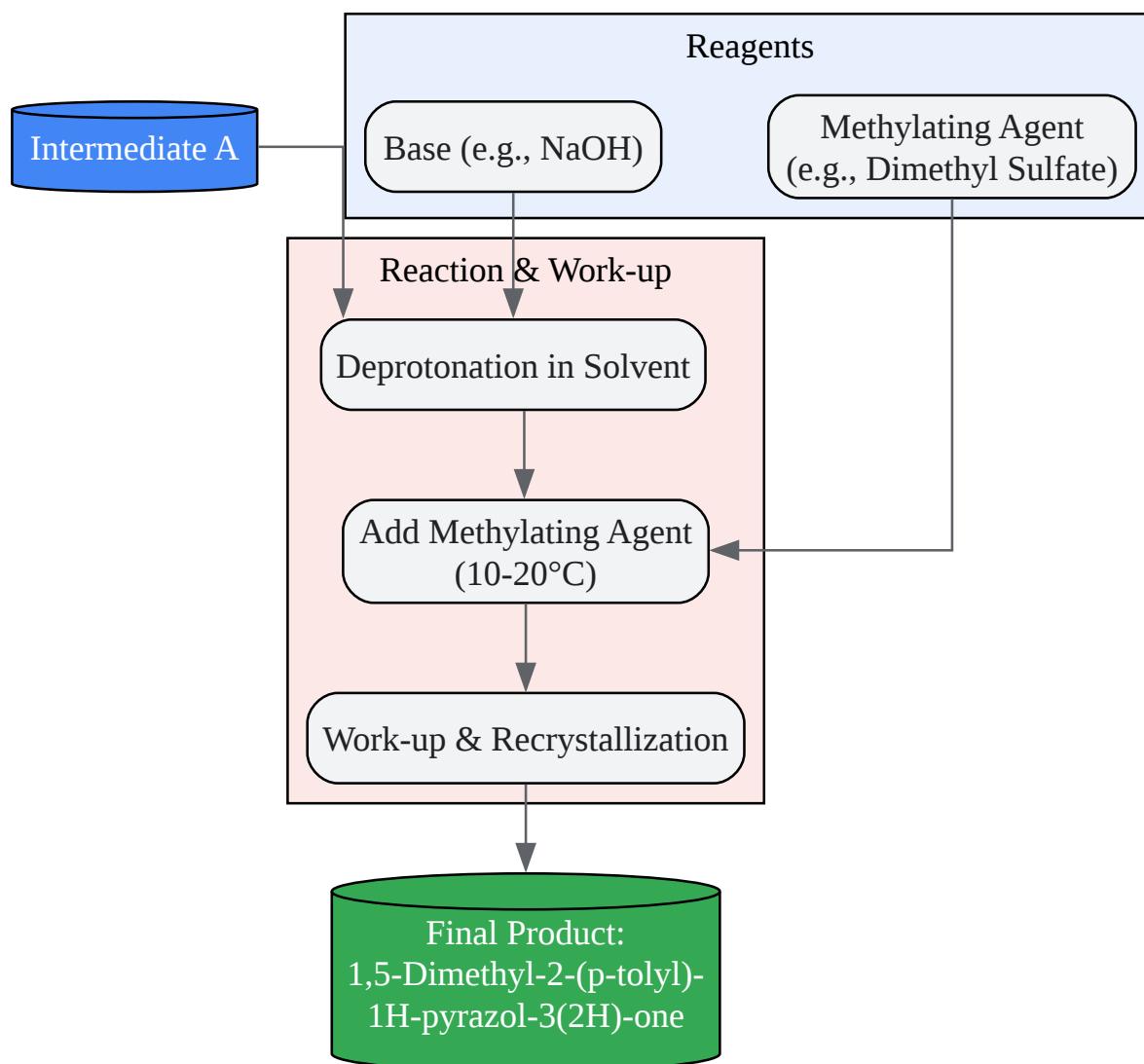
- 5-methyl-2-(p-tolyl)-2,4-dihydro-3H-pyrazol-3-one (Intermediate A)
- Dimethyl Sulfate (Caution: Highly Toxic)

- Sodium Hydroxide
- Methanol or Ethanol
- Distilled Water

**Procedure:**

- In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve the dried pyrazolone intermediate (A) (0.05 mol) in 100 mL of methanol.
- Prepare a solution of sodium hydroxide (0.055 mol) in 20 mL of water and add it to the flask. Stir for 15 minutes at room temperature to ensure complete formation of the sodium salt.
- Cool the mixture to 10-15°C using an ice bath.
- Slowly add dimethyl sulfate (0.055 mol) dropwise from the dropping funnel, ensuring the temperature does not exceed 20°C. Extreme caution is required when handling dimethyl sulfate.
- After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
- Gently heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.
- Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. More commonly, the solvent is removed under reduced pressure.
- The residue is then treated with cold water, and the crude product is extracted with a suitable organic solvent like dichloromethane or ethyl acetate.
- The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
- The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) to afford pure **1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one**.

## Methylation Stage Visualization



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Caption: Workflow for the N-methylation of the pyrazolone intermediate.

## Data Presentation: Structural and Spectroscopic Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques. The following table summarizes the expected spectroscopic data for **1,5-Dimethyl-**

**2-(p-tolyl)-1H-pyrazol-3(2H)-one**, based on its structural features and data from analogous compounds.[8][9][10]

Analytical Technique	Expected Observations	Rationale
<sup>1</sup> H NMR	$\delta \sim 7.2\text{-}7.4 \text{ ppm (m, 4H)}$ $\delta \sim 3.1\text{-}3.3 \text{ ppm (s, 3H)}$ $\delta \sim 2.3\text{-}2.4 \text{ ppm (s, 3H)}$ $\delta \sim 2.2\text{-}2.3 \text{ ppm (s, 3H)}$	Aromatic protons of the p-tolyl group.N1-CH <sub>3</sub> protons.p-tolyl -CH <sub>3</sub> protons.C5-CH <sub>3</sub> protons.
<sup>13</sup> C NMR	$\delta \sim 160\text{-}165 \text{ ppm}$ $\delta \sim 145\text{-}155 \text{ ppm}$ $\delta \sim 125\text{-}140 \text{ ppm}$ $\delta \sim 100\text{-}110 \text{ ppm}$ $\delta \sim 30\text{-}35 \text{ ppm}$ $\delta \sim 20\text{-}22 \text{ ppm}$ $\delta \sim 10\text{-}15 \text{ ppm}$	Carbonyl carbon (C3).Pyrazole ring C5.Aromatic carbons.Pyrazole ring C4.N1-CH <sub>3</sub> carbon.p-tolyl -CH <sub>3</sub> carbon.C5-CH <sub>3</sub> carbon.
IR Spectroscopy (cm <sup>-1</sup> )	$\sim 1650\text{-}1670 \text{ cm}^{-1}$ (strong) $\sim 2900\text{-}3000 \text{ cm}^{-1}$ $\sim 1500\text{-}1600 \text{ cm}^{-1}$	C=O stretching of the pyrazolone ring.C-H stretching (aliphatic and aromatic).C=C and C=N stretching.
Mass Spectrometry	[M+H] <sup>+</sup> corresponding to C <sub>12</sub> H <sub>14</sub> N <sub>2</sub> O	Molecular ion peak confirming the molecular weight of 1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one.

## Conclusion

The synthesis of **1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one** is reliably achieved through a well-established, two-step sequence involving the Knorr pyrazolone synthesis followed by N-methylation. This method is efficient, high-yielding, and adaptable for creating a library of related analogs for drug discovery and development. The protocols and mechanistic insights provided herein offer a robust framework for researchers to confidently produce and characterize this important heterocyclic compound.

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